Pristanoyl-CoA Is Oxidized Exclusively by Non-Inducible Acyl-CoA Oxidase in Rat Kidney Peroxisomes
In rat kidney peroxisomes, pristanoyl-CoA is oxidized exclusively by the non-inducible acyl-CoA oxidase (ACOX2), whereas the straight-chain substrate glutaryl-CoA is oxidized exclusively by the inducible oxidase (ACOX1). This absolute substrate partitioning demonstrates that pristanoyl-CoA cannot be processed by the primary straight-chain oxidase [1].
| Evidence Dimension | Substrate specificity for peroxisomal acyl-CoA oxidases |
|---|---|
| Target Compound Data | Oxidized exclusively by non-inducible acyl-CoA oxidase |
| Comparator Or Baseline | Glutaryl-CoA oxidized exclusively by inducible acyl-CoA oxidase |
| Quantified Difference | Exclusive oxidation by respective oxidase; no cross-reactivity reported |
| Conditions | Peroxisome-enriched fractions from rat kidney, separated by ion-exchange chromatography |
Why This Matters
This exclusive specificity validates pristanoyl-CoA as the only appropriate substrate for studying non-inducible/branched-chain acyl-CoA oxidase activity; using straight-chain analogs would yield false negatives or zero activity in ACOX2/ACOX3 assays.
- [1] Wanders, R. J. A., Denis, S. W., & Dacremont, G. (1993). Studies on the substrate specificity of the inducible and non-inducible acyl-CoA oxidases from rat kidney peroxisomes. Journal of Biochemistry, 113(5), 577–582. View Source
